2-(3,4-Dibromophenyl)ethan-1-ol

Description

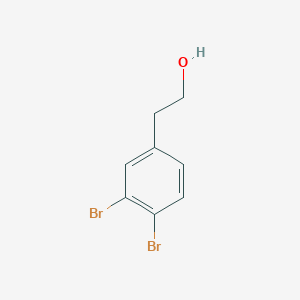

2-(3,4-Dibromophenyl)ethan-1-ol is a brominated aromatic alcohol with the molecular formula C₈H₈Br₂O. Its structure comprises a phenyl ring substituted with bromine atoms at the 3- and 4-positions, linked to a primary ethanol group. Bromine’s electron-withdrawing nature likely influences its electronic profile, solubility, and reactivity, particularly in substitution or oxidation reactions.

Properties

Molecular Formula |

C8H8Br2O |

|---|---|

Molecular Weight |

279.96 g/mol |

IUPAC Name |

2-(3,4-dibromophenyl)ethanol |

InChI |

InChI=1S/C8H8Br2O/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,11H,3-4H2 |

InChI Key |

OWDASAFHIBPBSA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCO)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dibromophenyl)ethan-1-ol typically involves the bromination of phenylethanol. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions must be carefully controlled to ensure selective bromination at the 3 and 4 positions of the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dibromophenyl)ethan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atoms can be reduced to form the corresponding phenylethanol.

Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) can be used for substitution reactions.

Major Products

Oxidation: Formation of 3,4-dibromobenzaldehyde or 3,4-dibromobenzoic acid.

Reduction: Formation of phenylethanol.

Substitution: Formation of 3,4-diaminophenylethanol or 3,4-dithiophenylethanol.

Scientific Research Applications

2-(3,4-Dibromophenyl)ethan-1-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dibromophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl group play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(3,4-Dibromophenyl)ethan-1-ol with key analogs, focusing on structural features, physicochemical properties, and reactivity.

(2-Amino-3,5-Dibromophenyl)methanol

- Structure: Features a 3,5-dibromophenyl ring with an amino group at the 2-position and a hydroxymethyl (–CH₂OH) substituent.

- Molecular formula: C₇H₇Br₂NO.

- Key properties: Higher polarity due to the amino (–NH₂) and hydroxyl (–OH) groups. Irritant to skin, eyes, and respiratory systems.

- Differentiation: The 3,5-dibromo substitution pattern reduces steric hindrance compared to 3,4-dibromo analogs. The amino group enhances basicity, whereas the target compound’s primary alcohol group increases acidity.

1-(3,4-Difluorophenyl)-2,2-Dimethoxyethan-1-ol

- Structure: Difluoro-substituted phenyl ring with a dimethoxy ethanol chain.

- Molecular formula : C₁₀H₁₂F₂O₃.

- Key properties :

- Liquid at room temperature (vs. likely solid state for brominated analogs).

- Molecular weight: 218.2 g/mol (lower than brominated analogs due to fluorine’s lighter atomic mass).

- Electronegative fluorine atoms enhance dipole moments but reduce steric bulk compared to bromine.

- Differentiation : The dimethoxy group improves solubility in organic solvents, while fluorine’s inductive effects may alter reaction kinetics in electrophilic substitutions.

2-Bromo-1-(3,4-Dimethoxyphenyl)Ethanone

- Structure : 3,4-Dimethoxyphenyl ring with a brominated ketone (–COCH₂Br) group.

- Molecular formula : C₁₀H₁₁BrO₃.

- Key properties :

- Solid with a molecular weight of 259.1 g/mol.

- Ketone functionality increases electrophilicity, enabling nucleophilic additions (unlike the target compound’s alcohol group).

- Dimethoxy groups enhance electron density on the aromatic ring, contrasting with bromine’s electron-withdrawing effects.

- Differentiation : The ketone group offers distinct reactivity, such as participation in aldol condensations, whereas the target compound’s alcohol may undergo oxidation or esterification.

1-(2-Amino-3,5-Dibromophenyl)-3-(4-Methoxyphenyl)-2-Propen-1-One

- Structure: Dibrominated phenyl ring conjugated to a propenone chain (–C=CH–CO–) and a 4-methoxyphenyl group.

- Molecular formula: C₁₆H₁₂Br₂NO₂.

- Key properties: Melting point: 139–141°C, indicative of crystallinity due to extended conjugation. The propenone moiety enables π-π stacking and charge-transfer interactions.

- Differentiation: The α,β-unsaturated ketone system allows for Michael addition reactions, unlike the saturated ethanol chain in the target compound.

Comparative Data Table

Key Findings and Implications

- Functional Groups : The primary alcohol in the target compound offers distinct reactivity (e.g., esterification) compared to ketones (nucleophilic additions) or amines (basicity) in analogs .

- Solubility and Polarity : Bromine’s hydrophobicity may reduce aqueous solubility relative to fluorine- or methoxy-containing analogs, impacting formulation strategies .

- Toxicity Profile : Brominated aromatics (e.g., ) often exhibit higher irritancy than fluorinated or methoxylated derivatives, necessitating stringent safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.